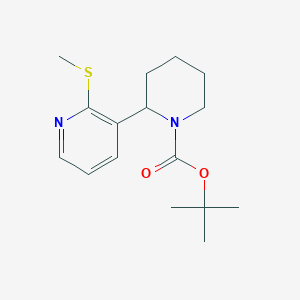

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a pyridine moiety. The tert-butyl carbamate group at the 1-position of the piperidine ring enhances steric protection and stability, while the 2-(methylthio)pyridin-3-yl substituent introduces sulfur-based electronic modulation. This compound is structurally significant in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, followed by functional group modifications such as hydroxylation or deprotection steps, as observed in analogous compounds .

Properties

Molecular Formula |

C16H24N2O2S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

tert-butyl 2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-11-6-5-9-13(18)12-8-7-10-17-14(12)21-4/h7-8,10,13H,5-6,9,11H2,1-4H3 |

InChI Key |

XPIPGDFAEHZSQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the tert-butyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the compound is produced with high yield and purity. Safety measures are also implemented to handle the chemicals and reactions involved in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the methylthio group at the pyridine’s 2-position. Below is a comparative analysis with key analogues:

Key Observations :

- Electronic Effects: The methylthio group in the target compound provides moderate electron donation compared to stronger electron-donating groups like diethylamino (CAS 1352539-30-0) or electron-withdrawing groups like bromo (CAS 550371-77-2). This balance may optimize receptor-binding interactions .

- Synthetic Accessibility : Compounds with bromo or methoxy substituents (e.g., ) are often intermediates for further functionalization, whereas the methylthio group may limit downstream reactions due to sulfur’s stability .

- Biological Relevance : Analogues like (S)-5-bromonicotine () demonstrate that bromination at specific positions enhances nAChR agonist activity. The methylthio group in the target compound could similarly modulate receptor affinity but requires empirical validation .

Stability and Commercial Availability

- Stability : The tert-butyl group confers stability against hydrolysis, a feature shared with analogues like tert-butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate (CAS 1289388-17-5) .

- Commercial Status : Unlike discontinued compounds (e.g., CAS 1352539-30-0), the target compound’s methylthio variant is less commonly cataloged, suggesting niche research applications .

Biological Activity

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activity. This compound features a piperidine ring, a pyridine moiety, and a tert-butyl group, contributing to its unique chemical reactivity and pharmacological properties. Its molecular formula is C16H24N2O2S, with a molecular weight of approximately 308.4 g/mol.

Structural Characteristics

The structure of this compound includes several functional groups that may influence its biological interactions:

- Piperidine Ring : A saturated six-membered ring containing one nitrogen atom, known for its presence in various bioactive compounds.

- Pyridine Moiety : A nitrogen-containing aromatic ring that can participate in various chemical reactions and biological interactions.

- Methylthio Group : Enhances the compound's reactivity and may play a role in its biological mechanisms.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in medicinal chemistry. Compounds with similar structures often demonstrate:

- Antimicrobial Properties : Potential to inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis (Mtb), as evidenced by structure-activity relationship (SAR) studies .

- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : Inhibitors targeting specific enzymes involved in metabolic pathways have been identified, enhancing the therapeutic profile of related compounds .

Case Studies and Research Findings

- Antimycobacterial Activity :

-

Cytotoxicity Against Cancer Cells :

- Research into structurally similar compounds revealed anticancer properties. For instance, derivatives containing similar piperidine frameworks showed varying degrees of effectiveness against different cancer cell lines, suggesting that modifications to the methylthio group could enhance efficacy.

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | C16H24N4O2 | Contains an amino group; potential for different biological interactions. |

| tert-Butyl 2-(6-isopropylthio-pyridin-3-yl)pyrrolidine-1-carboxylate | C16H26N2O2S | Features a pyrrolidine ring; different cyclic structure influences reactivity. |

| tert-Butyl (3-cyano-pyridin-2-yloxy)-piperidine | C16H20N2O2 | Contains a cyano group; alters electronic properties significantly compared to methylthio group. |

The uniqueness of this compound lies in its specific combination of functional groups, particularly the methylthio substituent on the pyridine ring, which may enhance its reactivity and biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.